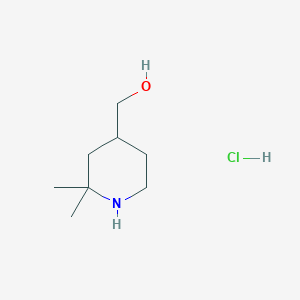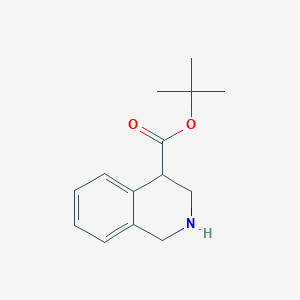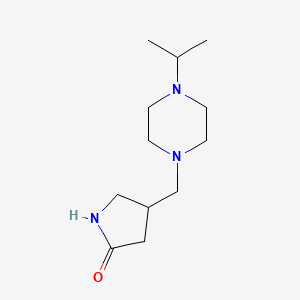![molecular formula C20H24N4O B2579423 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1311955-34-6](/img/structure/B2579423.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The optimized geometry of related compounds has also been studied using computational methods .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents . The compound “[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-benzyl]methylamine dihydrochloride” has a molecular weight of 288.22 .
Scientific Research Applications
Molecular Interaction and Structural Analysis
A study highlighted the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, demonstrating the compound's binding interaction and suggesting its potential utility in exploring cannabinoid receptor functions (Shim et al., 2002). This research provides a foundational understanding of the antagonist's structural characteristics and its interaction with cannabinoid receptors, which could be relevant for the development of new therapeutic agents targeting the endocannabinoid system.
Synthesis and Chemical Modification
Research on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition processes (Rahmouni et al., 2014) illustrates the chemical versatility of pyrazole derivatives. Such studies underline the potential of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in contributing to the synthesis of new compounds with varied biological activities.
Antimicrobial and Antitumor Activities
Compounds synthesized from pyrazole derivatives have been evaluated for their antimicrobial and antitumor activities, indicating the relevance of such structures in developing agents with potential therapeutic applications. For instance, novel pyrazolopyrimidines derivatives were synthesized and assessed for their anticancer and anti-5-lipoxygenase agents, demonstrating significant cytotoxic activity against cancer cell lines and inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Antituberculosis Activity
Research targeting the synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors showcases the application of pyrazole derivatives in addressing infectious diseases. One study identified compounds exhibiting in vitro activity against Mycobacterium tuberculosis, highlighting the potential of such molecules in the development of new antituberculosis agents (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Compounds containing a pyrazole moiety, like “N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide”, are often associated with a wide range of biological activities . The specific targets can vary greatly depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, some pyrazole derivatives are known to inhibit certain enzymes, thereby disrupting specific biochemical processes .
Biochemical Pathways
The affected pathways would also depend on the specific target. For example, if the compound were to inhibit an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on the organism .
Result of Action
The molecular and cellular effects would be determined by the compound’s mode of action and the biochemical pathways it affects. For example, if the compound inhibits a critical enzyme, it could lead to cell death or other significant cellular changes .
Safety and Hazards
Future Directions
The future directions in the study of similar compounds involve further exploration of their biological activities. For instance, hydrazine-coupled pyrazole derivatives have shown promising antileishmanial and antimalarial activities, suggesting their potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-4-10-23-11-8-17(9-12-23)20(25)21-18-6-5-7-19(14-18)24-16(3)13-15(2)22-24/h1,5-7,13-14,17H,8-12H2,2-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOPOFSRXWCURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)NC(=O)C3CCN(CC3)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-propyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2579345.png)

![N-(2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2579348.png)


![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/no-structure.png)



![6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579359.png)
![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)
